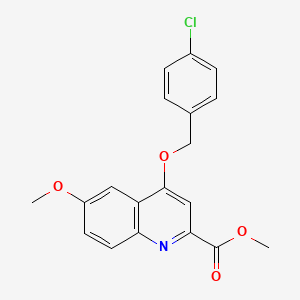
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate” is likely a synthetic organic compound. The molecule contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a methoxy group (-OCH3), a carboxylate ester group (-COO
Applications De Recherche Scientifique
Synthetic and Crystallographic Studies
Studies have explored the synthetic routes and structural characterization of quinoline derivatives, highlighting their importance in the development of libraries for biological testing. Kovalenko et al. (2020) detailed the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating its potential as a Hepatitis B Virus replication inhibitor through molecular docking simulations and in vitro studies Kovalenko et al., 2020. Similarly, the novel one-pot synthesis of this compound provides insights into its synthesis and crystal structure, offering a basis for further modification and application in drug discovery Kovalenko et al., 2019.
Anticancer and Antimicrobial Agents
Compounds structurally related to "Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate" have been evaluated for their cytotoxic and antimicrobial properties. Zhao et al. (2005) synthesized and assessed 4-anilino-2-phenylquinoline derivatives for cell growth inhibition, identifying compounds with significant cytotoxicity against cancer cells, emphasizing the role of the quinoline core in developing anticancer agents Zhao et al., 2005. Additionally, Desai et al. (2011) reported on quinazolinone and thiazolidinone compounds with potential antimicrobial activity, underlining the versatility of quinoline derivatives in addressing different biological targets Desai et al., 2011.
Chemical Modification and Environmental Interactions
The chemical modification of quinoline derivatives by environmental and pathogenic bacteria, as studied by Thierbach et al. (2017), reveals the ecological relevance and potential bioremediation applications of these compounds. The ability of bacteria to transform and detoxify quinoline derivatives like 2-Heptyl-4-hydroxyquinoline N-oxide suggests novel approaches to mitigate the environmental impact of these bioactive molecules Thierbach et al., 2017.
Propriétés
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQAZSQQHMKPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
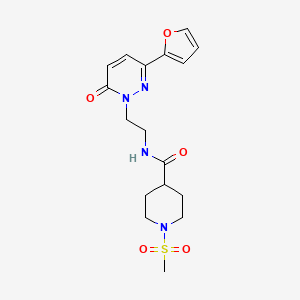
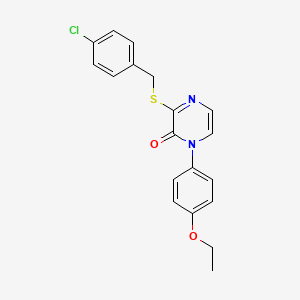
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)
![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
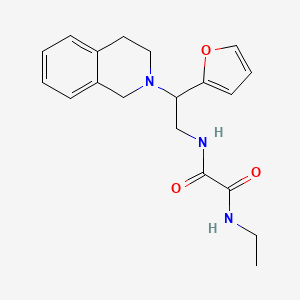
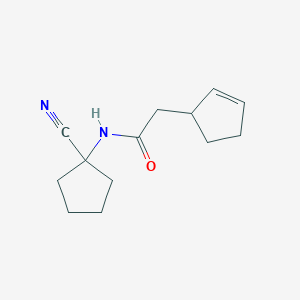
![5-(5-Fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2397872.png)
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)